molecular formula C16H24N2 B1526895 1-Benzyl-1,4-diazaspiro[5.5]undecane CAS No. 1342502-29-7

1-Benzyl-1,4-diazaspiro[5.5]undecane

Cat. No. B1526895
CAS RN: 1342502-29-7
M. Wt: 244.37 g/mol
InChI Key: JJZFRZJBNRNVCG-UHFFFAOYSA-N
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Description

“1-Benzyl-1,4-diazaspiro[5.5]undecane” is a chemical compound with the CAS Number: 1342502-29-7 . It has a molecular weight of 244.38 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C16H24N2/c1-3-7-15(8-4-1)13-18-12-11-17-14-16(18)9-5-2-6-10-16/h1,3-4,7-8,17H,2,5-6,9-14H2 .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 244.38 .

Scientific Research Applications

1. Biological Activity and Synthesis

1-Benzyl-1,4-diazaspiro[5.5]undecane derivatives, such as 1,9-diazaspiro[5.5]undecanes, exhibit a range of biological activities. They are explored for the treatment of obesity, pain, immune system disorders, cell signaling issues, cardiovascular diseases, and psychotic disorders. Synthesis techniques involve ring-fusion with arenes and heteroarenes or inclusion of a carbonyl group at a specific position (Blanco‐Ania, Heus, & Rutjes, 2017).

2. Synthesis Techniques

Microwave-assisted solid-phase synthesis techniques using α-methyl benzyl carbamate resin linker have been developed for compounds like 1,4-diazaspiro[5.5]undecanes. This approach is crucial for synthesizing heterocycles free of contaminating linker-derived byproducts (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

3. Pharmacological Potential

Various derivatives of 1,4-diazaspiro[5.5]undecane show significant pharmacological potential. For example, certain derivatives demonstrated potent antihypertensive effects in spontaneously hypertensive rats, primarily through alpha 1-adrenoceptor blockade (Clark et al., 1983).

4. GABA Receptor Antagonists

Compounds based on 3,9-diazaspiro[5.5]undecane serve as potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR), showing potential for peripheral GABAAR inhibition. This suggests their application in immunomodulation (Bavo et al., 2021).

5. Chemokine Receptor Antagonists

3-Aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives function as CCR8 antagonists, which could be used for treating chemokine-mediated diseases, particularly respiratory diseases (Norman, 2007).

6. Drug Discovery Scaffolds

1,4-Diazaspiro[5.5]undecane derivatives are used as scaffolds in drug discovery, inspired by natural products like histrionicotoxins. Their design facilitates conversion to a lead generation library for various pharmacological applications (Jenkins et al., 2009).

Mechanism of Action

While the mechanism of action for “1-Benzyl-1,4-diazaspiro[5.5]undecane” is not explicitly mentioned, a related compound, 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane, has been reported to have inhibitory activity against dengue virus type 2 (DENV2) .

Safety and Hazards

The safety information available indicates that this compound should be handled with caution. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H332, and precautionary statements include P280 .

Future Directions

A related compound, 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane, has shown inhibitory activity against dengue virus type 2 (DENV2), suggesting potential future directions for the study of “1-Benzyl-1,4-diazaspiro[5.5]undecane” in antiviral research .

properties

IUPAC Name

1-benzyl-1,4-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-3-7-15(8-4-1)13-18-12-11-17-14-16(18)9-5-2-6-10-16/h1,3-4,7-8,17H,2,5-6,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZFRZJBNRNVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCCN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-1,4-diazaspiro[5.5]undecane
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1-Benzyl-1,4-diazaspiro[5.5]undecane
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1-Benzyl-1,4-diazaspiro[5.5]undecane
Reactant of Route 6
1-Benzyl-1,4-diazaspiro[5.5]undecane

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